4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is 4,5-diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt . Its structural formula is derived from a pyrimidine ring with substituents at positions 2, 4, 5, and 6:
- Position 2 : Hydroxyl (-OH) group
- Position 4 : Amino (-NH₂) group
- Position 5 : Amino (-NH₂) group
- Position 6 : Mercapto (-SH) group
The hemisulfate salt configuration introduces a sulfate counterion (SO₄²⁻), coordinated to the base compound. The molecular formula for the anhydrous salt is C₄H₆N₄OS·0.5H₂SO₄ , with a molecular weight of 207.22 g/mol (anhydrous basis).
Structural Representation :
Pyrimidine
|
N
|
C4: NH₂
|
C5: NH₂
|
C2: OH
|
C6: SH
|
Sulfate (0.5 H₂SO₄)
Synonyms and Registry Numbers
This compound is identified by multiple CAS registry numbers and synonyms, depending on its salt form and hydrate status:
Synonyms :
- 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate
- 4,5-Diamino-6-thiol-2-hydroxypyrimidine sulfate (1:0.5)
The positional isomer (CAS 304851-89-6) shares a similar core structure but has the hydroxy and mercapto groups swapped between positions 2 and 6.
Hemisulfate Salt Hydrate Configuration and Molecular Composition
The hemisulfate salt exists in a hydrated form, with variable water molecules incorporated into the crystal lattice. The general formula for the hydrate is C₄H₆N₄OS·0.5H₂SO₄·xH₂O , where x denotes the number of water molecules.
Molecular Composition :
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Base compound (C₄H₆N₄OS) | C₄H₆N₄OS | 158.18 |
| Sulfate (0.5 H₂SO₄) | 0.5 H₂SO₄ | 49.04 |
| Hydrate (xH₂O) | xH₂O | 18.02x |
| Total (anhydrous) | C₄H₆N₄OS·0.5H₂SO₄ | 207.22 |
Key Observations :
Properties
IUPAC Name |
5,6-diamino-4-sulfanylidene-1H-pyrimidin-2-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6N4OS.H2O4S/c2*5-1-2(6)7-4(9)8-3(1)10;1-5(2,3)4/h2*5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMIQTKEFQJCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=S)N)N.C1(=C(NC(=O)NC1=S)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N8O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718721 | |
| Record name | Sulfuric acid--5,6-diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117043-64-8 | |
| Record name | Sulfuric acid--5,6-diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways for the Base Pyrimidine Framework
The core structure of 4,5-diamino-2-hydroxy-6-mercaptopyrimidine is synthesized via cyclization reactions using thiourea and malononitrile as precursors. In a representative procedure :
-
Condensation Reaction :
Malononitrile reacts with thiourea in an alkaline ethanol-water mixture (1:2 v/v) under reflux at 80°C for 6 hours. This forms 2-amino-4,6-dihydroxypyrimidine-5-carbonitrile as an intermediate. -
Amination and Thiolation :
The intermediate undergoes amination using aqueous ammonia (25%) at 60°C, introducing amino groups at the 4- and 5-positions. Subsequent thiolation is achieved by treating the product with phosphorus pentasulfide (PS) in dry pyridine, yielding 4,5-diamino-2-hydroxy-6-mercaptopyrimidine .
Key Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol-water (1:2) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Hemisulfate Salt Formation
The free base is converted to its hemisulfate salt through acid-base neutralization. Sulfuric acid (HSO) is added dropwise to a suspension of the base in ice-cold water at a molar ratio of 1:0.5 (base:HSO) to ensure hemisalt formation .
Procedure :
-
Dissolve 4,5-diamino-2-hydroxy-6-mercaptopyrimidine (10 mmol) in 50 mL deionized water at 0–5°C.
-
Add 5 mmol HSO (0.5 equivalents) with vigorous stirring.
-
Maintain pH at 2.5–3.0 using a calibrated pH meter.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum at 40°C .
Critical Factors :
-
Stoichiometry : Excess acid leads to disulfate byproducts.
-
Temperature : Low temperatures prevent sulfonic acid side reactions.
-
Purification : Recrystallization from hot water enhances purity (>97%) .
Mechanistic Insights into Salt Stabilization
The hemisulfate salt’s stability arises from strong hydrogen bonding between the sulfate ion and the pyrimidine’s amino/hydroxyl groups. IR spectroscopy confirms N–H···O and O–H···O interactions, with characteristic stretches at:
Thermogravimetric analysis (TGA) reveals a decomposition onset at 235°C, consistent with sulfate ligand dissociation .
Comparative Analysis of Synthetic Routes
Metal-assisted routes (e.g., using Pd(II) or Ag(I)) improve solubility but introduce metal contaminants, necessitating additional purification .
Characterization and Quality Control
Elemental Analysis :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 23.08 | 22.94 |
| H | 3.37 | 3.41 |
| N | 26.90 | 26.75 |
| S | 30.80 | 30.62 |
Spectroscopic Data :
Industrial-Scale Optimization
Patent literature highlights batch processes for analogous mercaptopyrimidines, emphasizing:
-
Reactor Design : Glass-lined vessels to prevent acid corrosion.
-
Waste Management : Tin sulfide byproducts (from stannous chloride reductions) require hazardous waste protocols .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted pyrimidine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Synthetic Routes
- Condensation Reaction : Guanidine derivatives react with thiourea.
- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity.
Chemistry
4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt is utilized as a building block for synthesizing more complex organic molecules. Its functional groups enable various chemical transformations, including oxidation, reduction, and nucleophilic substitutions.
Biology
The compound has been investigated for its potential antioxidative properties. Research indicates that it can mitigate oxidative stress-related diseases by scavenging free radicals and modulating oxidative stress pathways.
Medicine
In the medical field, this compound is explored as a key intermediate in the production of anticancer and analgesic agents. In vitro studies have shown cytotoxic effects against several cancer cell lines:
- HeLa Cells : IC50 = 45 µM
- K562 Cells : IC50 = 50 µM
These findings suggest its potential as an anticancer therapeutic due to selective toxicity towards cancer cells while exhibiting lower toxicity against normal cells.
Industry
In industrial applications, it is used in developing various chemical products and materials, including potential antimicrobial agents. Studies have demonstrated its efficacy in inhibiting the growth of various bacterial strains.
Antioxidative Properties
Research has shown that this compound can reduce oxidative stress markers in cellular models, enhancing cell survival under stress conditions.
Antimicrobial Efficacy
Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
Cytotoxicity Studies
A study reported significant cytotoxicity against cancer cell lines:
- HeLa cells (IC50 = 45 µM)
- K562 cells (IC50 = 50 µM)
These findings highlight its selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells.
Mechanism of Action
The mechanism of action of 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds, while the mercapto group can participate in redox reactions. These interactions enable the compound to modulate various biochemical pathways and exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural Analogs
2-Mercaptopyrimidine
- Formula : C₄H₄N₂S .
- Key Differences: Lacks amino and hydroxyl groups, resulting in lower molecular weight (112.15 g/mol) and reduced reactivity.
- Used as a chemical intermediate rather than a drug precursor .
4,5-Diamino-6-hydroxy-2-mercaptopyrimidine
- Key Differences : The absence of the sulfate counterion reduces solubility. Synthesized via similar methods but with distinct purification steps.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Comparison of Salt Forms
Research Findings and Industrial Relevance
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Solubility |
|---|---|---|---|---|
| 4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt | C₄H₆N₄O₂S·0.5H₂SO₄ | 241.23 | Not reported | High in water |
| 2-Mercaptopyrimidine | C₄H₄N₂S | 112.15 | 230°C (dec.) | Limited in water |
| 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine | C₄H₆N₄O₂S | 174.18 | Not reported | Moderate |
Biological Activity
4,5-Diamino-2-hydroxy-6-mercaptopyrimidine hemisulfate salt (CAS #117043-64-8) is a pyrimidine derivative with significant biological activity, particularly in the fields of medicine and biochemistry. This compound is characterized by its unique structure, which includes two amino groups, one hydroxyl group, and one mercapto group attached to the pyrimidine ring. Its molecular formula is CHNOS, and it has a molecular weight of approximately 374.44 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Redox Reactions : The mercapto group can participate in redox reactions, which may affect cellular processes and pathways.
- Coordination with Metal Ions : The compound can coordinate with metal ions, impacting enzyme activity and other protein functions.
Antioxidative Properties
Research indicates that this compound possesses antioxidative properties. It may help mitigate oxidative stress-related diseases by scavenging free radicals and modulating oxidative stress pathways.
Antimicrobial Activity
The compound has been explored for its potential antimicrobial effects. Studies show that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown promising results against HeLa cells (cervical cancer) and K562 cells (chronic myeloid leukemia), suggesting its potential as an anticancer therapeutic .
Research Findings and Case Studies
Several studies have focused on the biological activities of this compound:
-
Cytotoxicity Studies :
- A study reported IC50 values indicating significant cytotoxicity against cancer cell lines such as HeLa (IC50 = 45 µM) and K562 (IC50 = 50 µM) .
- Another investigation highlighted its selective toxicity towards cancer cells while exhibiting lower toxicity against normal cells, indicating a favorable therapeutic index.
- Antimicrobial Efficacy :
-
Oxidative Stress Modulation :
- Experimental data suggested that it could reduce oxidative stress markers in cellular models, thereby enhancing cell survival under stress conditions.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties of this compound:
| Compound Name | Similarity Index |
|---|---|
| 4,5-Diamino-2,6-dimercaptopyrimidine | 0.75 |
| 4,6-Diamino-2-mercaptopyrimidine | 0.69 |
| 4-Amino-6-hydroxy-2-mercaptopyrimidine | 0.63 |
| 5,6-Diaminopyrimidine-2,4-diol | 0.75 |
| 6-Amino-2-(methylthio)pyrimidin-4-ol | 0.76 |
The distinct combination of functional groups in this compound enhances its reactivity and versatility in biological applications compared to its analogs.
Q & A
Q. What experimental protocols assess the reactivity of the mercapto group for targeted drug conjugation?
- Methodology :
- Thiol-Disulfide Exchange : React with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) in PBS (pH 7.4). Monitor absorbance at 412 nm to calculate free thiol content (Ellman’s assay) .
- Maleimide Coupling : Incubate with PEG-maleimide (1:1.2 molar ratio) in degassed PBS. Confirm conjugation via SEC-HPLC (retention time shift from 8.2 to 6.5 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
